molecular formula C21H15BrN2O3 B6063860 5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B6063860
M. Wt: 423.3 g/mol
InChI Key: ORJGOTHJDCHGMN-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory effects, which may explain the biological activities of this compound. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, which may explain its anti-tumor effects. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, this compound has been shown to inhibit angiogenesis, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is that it has been found to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it is not very soluble in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-bromoanisole in the presence of a base to yield this compound.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis.

properties

IUPAC Name

5-bromo-2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-26-18-9-7-14(22)11-16(18)20(25)23-15-8-10-19-17(12-15)24-21(27-19)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJGOTHJDCHGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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